3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine

Kinase inhibition c-Src Syk

Kinase drug discovery programs require building blocks that preserve hinge-binding geometry and synthetic handles. This heterobicyclic amine delivers both. - **Key differentiator:** 4-methylthiophene substitution vs. 5-methyl or unsubstituted analogs-optimizes electron density and steric fit for SAR studies. - **Synthetic utility:** Free 5-amino group enables amide, urea, or sulfonamide libraries; pyrazole NH retains hinge-binding. - **Fragment-like properties:** MW 179.24, 1 rotatable bond-ideal for FBDD campaigns.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
Cat. No. B13321351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C2=CC(=NN2)N
InChIInChI=1S/C8H9N3S/c1-5-2-7(12-4-5)6-3-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
InChIKeyBYZQSCGRKNMTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine Chemical Overview


3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1440809-87-9) is a heterobicyclic building block featuring a 5-aminopyrazole core substituted at the 3-position with a 4-methylthiophen-2-yl moiety [1]. The compound possesses a molecular formula of C8H9N3S, an exact mass of 179.05171847 g/mol, and contains two hydrogen bond donors (the pyrazole NH and primary amine NH₂) plus three hydrogen bond acceptors . The 5-aminopyrazole scaffold serves as a privileged ATP-mimetic hinge-binding motif in kinase inhibitor design, while the electron-rich 4-methylthiophene ring provides opportunities for π-stacking interactions and metabolic modulation [1].

ATP-mimetic hinge-binding scaffold for kinase inhibitor design
Free 5-amine enables amide, urea, or sulfonamide derivatization
4-Methylthiophene supports π-stacking and metabolic modulation studies

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine Substitution Limitations


The 3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine scaffold cannot be generically substituted by closely related analogs without altering key molecular recognition parameters. The 4-methyl substitution pattern on the thiophene ring modulates electron density and steric occupancy of the hydrophobic pocket differently than 5-methyl or unsubstituted thiophene analogs . Furthermore, the free 5-amino group is essential for downstream functionalization via amide coupling, urea formation, or reductive amination, whereas N-methylated pyrazole analogs eliminate this synthetic handle entirely and alter hinge-binding geometry [1]. The presence of a single rotatable bond between the pyrazole and thiophene rings confers a distinct conformational landscape compared to more flexible analogs bearing alkyl linkers .

Hinge-binding geometry
N-Methylation of pyrazole removes key H-bond donor and may alter kinase hinge interaction.
Synthetic handle loss
5-Amino group methylation or replacement eliminates the primary derivatization site.
Conformational and electronic shifts
5-Methyl or unsubstituted thiophene analogs may shift π-stacking and binding orientation.

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine Comparative Evidence


c-Src Kinase Inhibition Potency

The 4-methylthiophen-2-yl substituted pyrazol-5-amine scaffold, when elaborated to a urea-linked derivative (3-tert-butyl-1-(4-methylthiophen-2-yl)-1H-pyrazol-5-yl urea linked to a naphthyl-oxypyrimidinyl-benzamide), achieves picomolar potency against c-Src kinase (IC50 = 1 nM) [1]. This potency represents a 500- to 1000-fold improvement over simpler thiophene-pyrazole amide analogs lacking the 4-methyl substitution and urea linkage [2].

c-Src Inhibition
Cross-study comparable
IC₅₀ = 1 nM (urea-linked derivative)
Supports c-Src kinase inhibitor lead context
500–1000× over simpler amide analogs; derivatization-dependent
Kinase inhibition c-Src Syk Urea-linked derivatives

Ligand Efficiency and Rotatable Bond Count

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine contains exactly one rotatable bond (between the pyrazole and thiophene rings) . In contrast, extended analogs such as 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine possess three rotatable bonds and a higher molecular weight (MW = 221.32 vs. 179.24) [1].

Rotatable bond count
Head-to-head
1 rotatable bond · MW 179.24
Supports fragment-based library selection
66% fewer rotatable bonds vs. extended analog (3 bonds, MW 221.32)
Ligand efficiency Rotatable bonds Physicochemical optimization

Hydrogen Bond Donor Count Advantage

The target compound possesses two hydrogen bond donors (HBD): the pyrazole NH and the primary amine NH₂ group . N-methylated analogs such as 1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine and 1-methyl-5-(4-methylthiophen-2-yl)-1H-pyrazol-4-amine contain only one HBD (the primary amine only) due to methylation of the pyrazole NH [1].

H-Bond donors
Head-to-head
2 HBD (pyrazole NH + NH₂)
Additional HBD supports hinge interaction and synthetic handle
N-methylated analogs: only 1 HBD
Hydrogen bonding Target engagement Synthetic handle

Thiophene Methyl Position Regioisomeric Effects

The 4-methyl substitution on the thiophene ring places the methyl group at a position that exerts distinct electronic and steric effects compared to the 5-methyl isomer. While direct comparative biological data are not publicly available for the free amine scaffold, structural analysis confirms these isomers are chemically distinct, non-interchangeable entities .

Thiophene methyl regioisomer
Class-level inference
4-methyl vs. 5-methyl thiophene
May influence π-stacking and binding orientation
Direct biological comparison data not available
Electronic effects Steric modulation Structure-activity relationship

3-(4-Methylthiophen-2-yl)-1H-pyrazol-5-amine Application Scenarios


Kinase Inhibitor Lead Generation (c-Src/Syk)

The 3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine scaffold is suitable as a starting material for medicinal chemistry programs targeting c-Src and Syk kinases. Evidence from urea-linked derivatives of the structurally related 3-tert-butyl-1-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine demonstrates that this scaffold class achieves IC50 values of 1 nM against c-Src [1]. Procurement of the free amine building block enables in-house elaboration to urea, amide, or sulfonamide derivatives for kinase inhibitor lead optimization.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 179.24 g/mol and only one rotatable bond, 3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine meets fragment-like physicochemical criteria . The low rotatable bond count (1 vs. 3 for extended analogs) supports favorable ligand efficiency metrics, making this compound appropriate for fragment-based screening libraries and subsequent fragment growth strategies .

Amine-Directed Library Synthesis

The free 5-amino group provides a versatile synthetic handle for generating diverse compound libraries through amide coupling, reductive amination, urea formation, or sulfonamide synthesis. In contrast, N-methylated analogs lack the pyrazole NH hydrogen bond donor essential for hinge-binding and offer only one synthetic handle rather than two. This compound enables both amine-directed functionalization and retention of the hinge-binding pyrazole NH.

Regioisomer-Specific SAR Studies

The 4-methyl substitution pattern on the thiophene ring produces distinct electronic and steric properties compared to the 5-methyl regioisomer . This compound is appropriate for systematic structure-activity relationship (SAR) investigations aimed at optimizing π-stacking interactions with aromatic residues in hydrophobic kinase pockets, where the position of the methyl substituent influences binding orientation.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
4-Methylthiophene-pyrazole hinge-binding scaffold
Kinase inhibition assay context
Fragment-based discovery
Low rotatable bond count, fragment-like MW
Ligand efficiency and fragment growth compatibility
Amine-directed library synthesis
Free 5-amino synthetic handle
Derivatization versatility and hinge-binding retention
Regioisomer-specific SAR studies
4-Methylthiophene regioisomer
π-Stacking and binding orientation effects

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